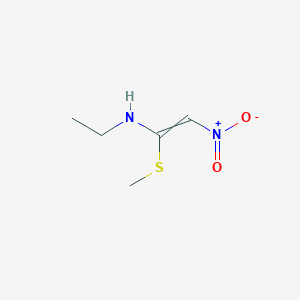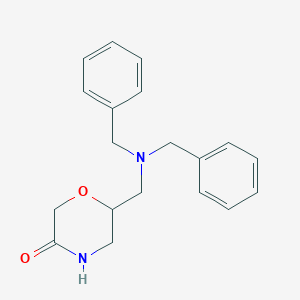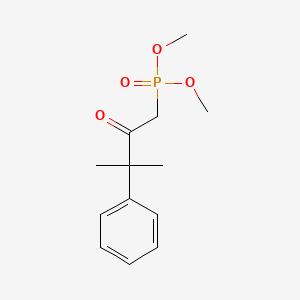
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one
Vue d'ensemble
Description
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one is a chemical compound with a complex structure that includes an isoquinoline core substituted with an amino group and a tert-butyl-phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-di-tert-butylpyridine: Shares structural similarities but differs in its functional groups and overall reactivity.
8-amino-2-naphthalenesulfonic acid: Another amino-substituted compound with different core structure and properties.
Uniqueness
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one is unique due to its specific substitution pattern and the presence of both amino and tert-butyl-phenyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C19H22N2O |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C19H22N2O/c1-19(2,3)14-7-9-15(10-8-14)21-12-11-13-5-4-6-16(20)17(13)18(21)22/h4-10H,11-12,20H2,1-3H3 |
Clé InChI |
FFPNHJGVDHHGJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)N2CCC3=C(C2=O)C(=CC=C3)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Chloro-2-(propan-2-yl)-1,2,3,4-tetrahydropyrrolo[3,4-b]indole](/img/structure/B8488999.png)


![2-tert-Butyl-6-ethynyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B8489010.png)



![6-Chloro-3,3-bis[(3-chlorophenyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B8489047.png)






